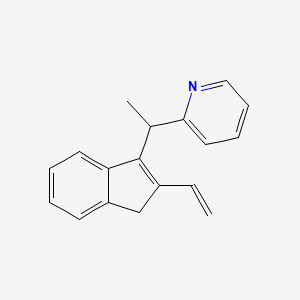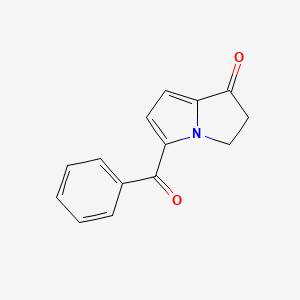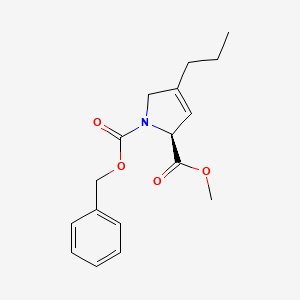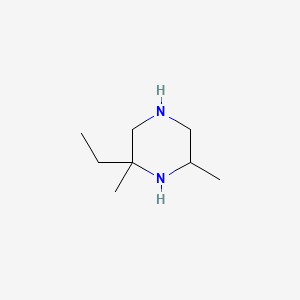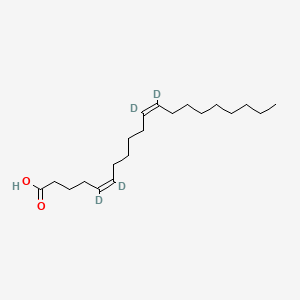
反式-4-羟基-D-脯氨酸盐酸盐
描述
“trans-4-Hydroxy-D-proline hydrochloride” is a compound with the IUPAC name (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride . It is a white to pale pink solid and is used for research and development .
Synthesis Analysis
The synthesis of “trans-4-Hydroxy-D-proline hydrochloride” has been studied extensively. A basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranged the central carbon metabolism, redirecting glucose towards acetyl-CoA .
Molecular Structure Analysis
The molecular weight of “trans-4-Hydroxy-D-proline hydrochloride” is 167.59 . The InChI code is 1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m0./s1 .
Chemical Reactions Analysis
The chemical reactions involving “trans-4-Hydroxy-D-proline hydrochloride” have been explored in various studies. For instance, the expression of P4H can restore cell growth and proline hydroxylation as an alternative bypass to restore a TCA cycle .
Physical And Chemical Properties Analysis
“trans-4-Hydroxy-D-proline hydrochloride” is a white to pale pink solid . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .
科学研究应用
Microbial Production
Trans-4-Hydroxy-L-proline (t4Hyp) has been used in microbial production. There has been a growing demand for microbial production of t4Hyp, which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . A multivariate modular metabolic engineering approach was used to remove the bottleneck in the synthesis pathway of t4Hyp .
Synthesis of Chiral Molecules
T4Hyp can be used to synthesize a large variety of chiral molecules, such as glutamate analogs and kainic acids . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes .
Production of Natural Products
T4Hyp is used in the production of natural products such as lycoperdic acid, bulgecins, fully synthetic piperidines and pyrrolidines, benzodiazepines, puromycin analogs, baclofen and, notably, carbapenem antibiotics .
Component of Collagen
T4Hyp is a primary constituent of collagen . It is essential to the thermodynamic stability of triple-helices .
Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins
T4Hyp is used as a reagent for the preparation of neuroexcitatory kainoids and antifungal echinocandins .
Production of Antibiotic Drugs
T4Hyp is a promising intermediate in the synthesis of antibiotic drugs .
Applications in Biomedicine, Chemical Manufacturing, Food Nutrition, and Beauty and Skincare Sectors
T4Hyp has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty, and skincare sectors .
Synthesis of Pharmaceutical Drugs
T4Hyp is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . It also possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .
作用机制
Target of Action
Trans-4-Hydroxy-D-Proline Hydrochloride, also known as (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, primarily targets the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD) . HypD is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . It is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .
Mode of Action
The compound interacts with its targets by undergoing a post-translational hydroxylation process . This process primarily affects proteins, especially collagen, and to a much lesser extent, non-collagen proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Biochemical Pathways
Trans-4-Hydroxy-D-Proline Hydrochloride affects several biochemical pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway , and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
In microbial cell factories, the biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA .
Pharmacokinetics
It is known that the compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .
Result of Action
The compound’s action results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It also has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .
Action Environment
The action of Trans-4-Hydroxy-D-Proline Hydrochloride can be influenced by environmental factors. For instance, in microbial cell factories, the fermentation process of T-4-HYP is optimized using a continuous feeding method . The rate of sugar supplementation controls the dissolved oxygen concentrations during fermentation, and Fe 2+ is continuously fed to supplement the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .
未来方向
The future directions for “trans-4-Hydroxy-D-proline hydrochloride” research could involve further optimization of its synthesis pathway . Additionally, more research could be conducted on its potential applications in various fields.
Relevant Papers
Several papers have been published on “trans-4-Hydroxy-D-proline hydrochloride”. These include studies on its synthesis , its role in animal metabolism , and its potential as a target for antibiotic treatment .
属性
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661343 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142347-81-7 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142347-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B584115.png)
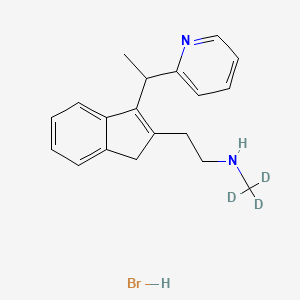

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)
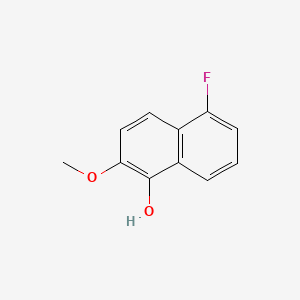
![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)
